N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide is a complex organic compound that features an imidazo[1,2-b]pyrazole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The imidazo[1,2-b]pyrazole scaffold is known for its biological activity and has been incorporated into various therapeutic agents.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to interact with a broad range of targets due to their versatile chemical and biological properties .
Mode of Action
It’s worth noting that imidazole-containing compounds have a broad range of chemical and biological properties, which allows them to interact with various biological targets .
Biochemical Pathways
Imidazole-containing compounds have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents, which could potentially influence the bioavailability of this compound .
Result of Action
Imidazole-containing compounds have been reported to show a broad range of biological activities .
Action Environment
The solubility of imidazole in water and other polar solvents could potentially influence its action in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide typically involves the construction of the imidazo[1,2-b]pyrazole core followed by functionalization to introduce the phenylbutanamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-(1H-pyrazol-1-yl)ethanamine with a suitable aldehyde or ketone can form the imidazo[1,2-b]pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis with optimization for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for efficient production. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazo[1,2-b]pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and dyes.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like clemizole and omeprazole share the imidazole core and exhibit similar biological activities.
Pyrazole derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are known for their therapeutic effects.
Uniqueness
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide is unique due to the combination of the imidazo[1,2-b]pyrazole scaffold with the phenylbutanamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-2-15(14-6-4-3-5-7-14)17(22)18-10-11-20-12-13-21-16(20)8-9-19-21/h3-9,12-13,15H,2,10-11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMALUHRPHRSFLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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